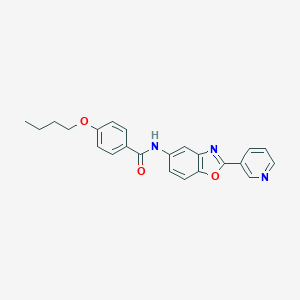
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a type of benzamide that has been synthesized using specific methods to ensure its purity and effectiveness in laboratory experiments.
作用機序
The mechanism of action of 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide in laboratory experiments include its high purity and effectiveness in inhibiting the activity of HDACs. This compound has also been found to have low toxicity, which makes it a safer alternative to other HDAC inhibitors. The limitations of using this compound in laboratory experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the study of 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One direction is the development of new cancer therapies that utilize this compound. Another direction is the study of the neuroprotective effects of this compound, which may lead to the development of new treatments for neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound in laboratory experiments.
合成法
The synthesis of 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves several steps. The first step is the reaction between 2-aminopyridine and 2-chlorobenzoic acid to form 2-(2-chlorobenzamido)pyridine. The second step involves the reaction between 2-(2-chlorobenzamido)pyridine and 5-amino-2-hydroxybenzoic acid to form 2-(5-amino-2-hydroxybenzamido)pyridine. The final step is the reaction between 2-(5-amino-2-hydroxybenzamido)pyridine and 4-butoxybenzoyl chloride to form this compound. This synthesis method ensures the purity and effectiveness of the compound in laboratory experiments.
科学的研究の応用
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied extensively for its potential use in scientific research. This compound has been found to have potential applications in cancer research, specifically in the development of new cancer therapies. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-3-13-28-19-9-6-16(7-10-19)22(27)25-18-8-11-21-20(14-18)26-23(29-21)17-5-4-12-24-15-17/h4-12,14-15H,2-3,13H2,1H3,(H,25,27) |
InChIキー |
WJIXNXXLQGRNJG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)


![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)